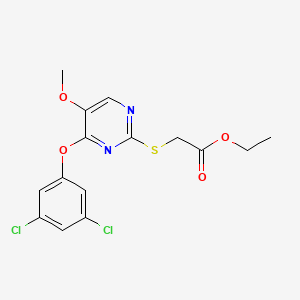
Ethyl 2-((4-(3,5-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate
Overview
Description
Ethyl 2-((4-(3,5-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate, also known as PD184352, is a small molecule inhibitor that targets extracellular signal-regulated kinases (ERKs). ERKs are a family of protein kinases that play a crucial role in various cellular processes, such as cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- Sulfanyl-substituted compounds are pivotal in the synthesis of chemiluminescent materials. For instance, sulfanyl-substituted dioxetanes, upon base-induced decomposition, emit light, indicating their potential in chemiluminescence applications (Watanabe et al., 2010).
- Thiazolino[3,2‐a]pyrimidine carbinolamine derivatives are synthesized through reactions involving ethyl 4-chloroacetoacetate, showcasing the compound's role in generating heterocyclic structures with potential for further biological and chemical exploration (Campaigne et al., 1981).
- A novel synthesis route for tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones demonstrates the utility of sulfanyl acetate derivatives in facilitating complex organic reactions (Raja & Perumal, 2006).
Pharmacological Potential
- N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown potential as antibacterial agents, demonstrating the pharmaceutical applications of sulfanyl acetate derivatives (Siddiqui et al., 2014).
Material Science Applications
- Functionalized 3-substituted polypyrroles, synthesized from pyrrole derivatives similar in complexity to the target compound, exhibit good conductivity and stability, suggesting applications in electronic materials (Ho-Hoang et al., 1994).
Antitumor Activity
- New thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, synthesized from compounds bearing similarity to the target molecule, have shown significant antitumor activity, highlighting the potential of such compounds in cancer research (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
ethyl 2-[4-(3,5-dichlorophenoxy)-5-methoxypyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-3-22-13(20)8-24-15-18-7-12(21-2)14(19-15)23-11-5-9(16)4-10(17)6-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZTMGNFRDSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC(=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-(3,5-dichlorophenoxy)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




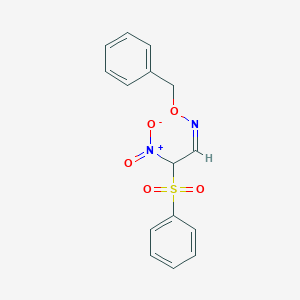
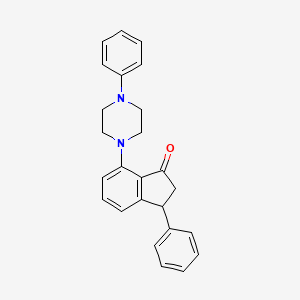
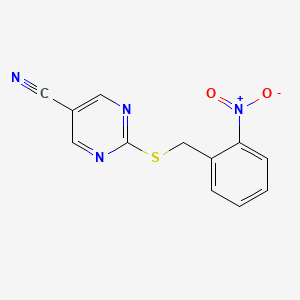
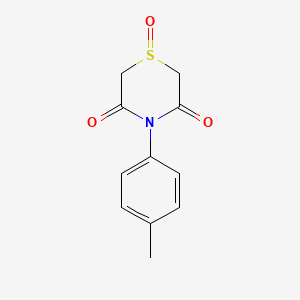
![4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B3127650.png)
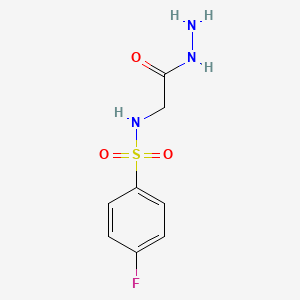
![4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3127665.png)
![1-[(4-Methylphenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B3127678.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)
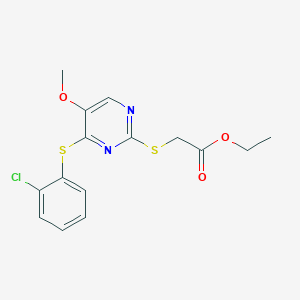
![(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3127722.png)